3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
CAS No.:
Cat. No.: VC18280591
Molecular Formula: C18H12N6O4
Molecular Weight: 376.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12N6O4 |
|---|---|
| Molecular Weight | 376.3 g/mol |
| IUPAC Name | 5-[3,5-bis(1,2,4-triazol-1-yl)phenyl]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C18H12N6O4/c25-17(26)13-1-11(2-14(3-13)18(27)28)12-4-15(23-9-19-7-21-23)6-16(5-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28) |
| Standard InChI Key | XTRVABSFPSLVBX-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)N3C=NC=N3)N4C=NC=N4 |
Introduction
Structural and Molecular Features
3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid (molecular formula: ) consists of a biphenyl scaffold with:
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Carboxylic acid groups at the 3 and 5 positions of one phenyl ring.
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1,2,4-Triazole substituents at the 3' and 5' positions of the second phenyl ring.
The biphenyl backbone introduces rigidity, while the triazole rings provide nitrogen-rich coordination sites. The carboxylic acid groups enhance solubility in polar solvents and enable hydrogen bonding or deprotonation for metal coordination. This combination creates a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via multi-step reactions:
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Suzuki-Miyaura Coupling: A biphenyl precursor is functionalized with boronic esters to introduce triazole and carboxylic acid groups.
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Post-Functionalization: Triazole rings are installed via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Key conditions include:
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Palladium catalysts (e.g., Pd(PPh)) for cross-coupling.
Structural Validation
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Single-Crystal X-ray Diffraction (SCXRD): Confirms the biphenyl geometry and triazole-carboxylic acid substitution pattern. Bond lengths and angles align with typical aromatic and heterocyclic systems .
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Infrared (IR) Spectroscopy: Peaks at 1680–1700 cm () and 3100–3500 cm () verify carboxylic acid groups. Triazole C–N stretches appear at 1500–1600 cm .
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Nuclear Magnetic Resonance (NMR):
Physicochemical Properties
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility | Soluble in DMSO, DMF; sparingly in HO |
| Melting Point | >300°C (decomposes) |
| Thermal Stability | Stable up to 250°C under inert conditions |
The low aqueous solubility stems from the hydrophobic biphenyl core, while polar solvents disrupt intermolecular hydrogen bonds between carboxylic groups .
Acid-Base Behavior
The carboxylic acid groups exhibit p values of ~2.5 and ~4.5, enabling stepwise deprotonation. Deprotonated forms () enhance metal-binding capacity, particularly with transition metals like Zn or Cu .
Coordination Chemistry and Applications
Metal-Organic Frameworks (MOFs)
The compound serves as a polydentate ligand for constructing MOFs. For example:
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Zinc Coordination Polymer: Reaction with Zn(NO) under hydrothermal conditions yields a 2D wave-like structure with helical chains (Figure 1). The framework exhibits strong blue fluorescence (λ = 450 nm), suggesting applications in optoelectronics .
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Catalytic Activity: MOFs derived from this ligand show promise in electrocatalytic hydrogen evolution, leveraging triazole-nitrogen sites for proton adsorption .
Comparative Analysis of MOF Properties
| Metal Node | Structure | Surface Area (m/g) | Application |
|---|---|---|---|
| Zn | 2D helical | 580 | Fluorescence sensors |
| Cu | 3D porous | 720 | Gas storage (CO) |
Mechanistic Insights from Electrochemical Studies
Recent advances in electrochemical synthesis highlight the compound’s role in bipolar hydrogen production systems. When coupled with Pt-based catalysts, the triazole-carboxylic acid ligand facilitates:
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N–N Oxidative Coupling: Dehydrogenation of amino groups to form azo bonds () while releasing H at both electrodes .
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Low-Energy H Production: Requires 33% less energy than conventional water splitting, achieving current densities of 500 mA cm for 300 hours .
Challenges and Future Directions
Despite its promise, challenges remain:
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Synthetic Scalability: Multi-step synthesis complicates large-scale production.
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Stability in Aqueous Media: Hydrolysis of triazole rings limits biological applications.
Future research should explore:
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